molecular formula C12H20O6 B13722535 [(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol

[(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol

Cat. No.: B13722535
M. Wt: 272.36 g/mol
InChI Key: PSSHGMIAIUYOJF-RFYKXYJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[73002,6]dodecan-6-yl]methanol is a complex organic compound characterized by its unique tricyclic structure and multiple deuterium atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of deuterium atoms: Deuterium atoms are incorporated using deuterated reagents, which replace hydrogen atoms in the molecule.

    Functionalization: The final step involves the addition of the methanol group to the tricyclic core.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

[(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The deuterium atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while reduction can produce various alcohols.

Scientific Research Applications

[(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a model compound for studying reaction mechanisms and kinetics.

    Biology: The compound’s unique structure makes it useful for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism by which [(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, influencing biochemical pathways and cellular processes.

Properties

Molecular Formula

C12H20O6

Molecular Weight

272.36 g/mol

IUPAC Name

[(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol

InChI

InChI=1S/C12H20O6/c1-10(2)15-7-5-14-12(6-13)9(8(7)16-10)17-11(3,4)18-12/h7-9,13H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1/i1D3,2D3,3D3,4D3

InChI Key

PSSHGMIAIUYOJF-RFYKXYJISA-N

Isomeric SMILES

[2H]C([2H])([2H])C1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C([2H])([2H])[2H])C([2H])([2H])[2H])CO)C([2H])([2H])[2H]

Canonical SMILES

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.